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An In-depth Technical Guide on the Kinase Selectivity of the Bruton's Tyrosine Kinase Inhibitor,

Tirabrutinib (ONO-4059)

This technical guide provides a comprehensive overview of the kinase selectivity profile of

Tirabrutinib (also known as ONO-4059), a second-generation, irreversible inhibitor of Bruton's

tyrosine kinase (BTK). For researchers, scientists, and drug development professionals,

understanding the precise target engagement and off-target activities of a kinase inhibitor is

paramount for elucidating its mechanism of action, predicting potential toxicities, and designing

rational combination therapies. This document consolidates key quantitative data, details the

experimental methodologies used to determine selectivity, and visualizes the relevant signaling

pathway.

Introduction: The Significance of Kinase Selectivity
for Tirabrutinib
Tirabrutinib is a potent and highly selective BTK inhibitor that forms a covalent bond with a

cysteine residue (Cys481) in the active site of BTK.[1][2] BTK is a critical non-receptor tyrosine

kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation,

survival, and differentiation of B-cells.[3][4] Aberrant BCR signaling is a hallmark of many B-cell

malignancies, making BTK a key therapeutic target.[5]

The first-generation BTK inhibitor, ibrutinib, demonstrated the clinical potential of targeting this

pathway. However, its broader kinase inhibition profile, leading to off-target effects on kinases
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such as EGFR and TEC, has been associated with adverse events like rash and bleeding.[6]

Second-generation inhibitors like Tirabrutinib were developed to offer enhanced selectivity,

with the aim of improving the safety profile while maintaining or improving efficacy.[7] This

guide delves into the data that defines Tirabrutinib's high selectivity.

Data Presentation: Quantitative Analysis of
Tirabrutinib's Kinase Inhibition
The selectivity of Tirabrutinib has been extensively characterized using various in vitro

assays. The following tables summarize the key quantitative findings, providing a clear

comparison of its potency against its intended target, BTK, and a wide range of other kinases.

Table 1: In Vitro IC50 Values of Tirabrutinib Against a
Panel of Selected Kinases
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The data below showcases

Tirabrutinib's high potency against BTK and its significantly lower activity against other

kinases, including those from the TEC family and other kinases known to be off-targets for less

selective BTK inhibitors.
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Kinase IC50 (nM)
Selectivity Ratio
(IC50 Kinase / IC50
BTK)

Reference

BTK 2.88 1 [8]

TEC 48 16.7 [2]

BMX 16 5.6 [8]

ITK >20,000 >6,944 [2]

EGFR >10,000 >3,472 [8]

ERBB2 >10,000 >3,472 [8]

JAK3 >10,000 >3,472 [8]

LCK >10,000 >3,472 [8]

FYN >10,000 >3,472 [8]

LYN >10,000 >3,472 [8]

BLK 215 74.7 [8]

CSK 466 161.8 [8]

ERBB4 185 64.2 [8]

Table 2: Kinome Scan Profiling of Tirabrutinib
A broad kinase panel screening provides a comprehensive overview of a compound's

selectivity across the human kinome. In a comprehensive evaluation against 442 kinases,

Tirabrutinib demonstrated remarkable selectivity. At a concentration of 300 nM, only a handful

of kinases were significantly inhibited.[8][9]
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Kinase Percent Inhibition at 300 nM

BTK 97%

TEC 92.2%

BMX 89%

HUNK 89%

RIPK2 67%

Data sourced from a comprehensive kinase-binding inhibitory activity assay.[8][9]

Table 3: Comparative Selectivity of BTK Inhibitors
A comparison with the first-generation inhibitor, ibrutinib, highlights the enhanced selectivity of

Tirabrutinib.

Kinase
Tirabrutinib IC50
(nM)

Ibrutinib IC50 (nM)
Fold Selectivity
(Tirabrutinib vs.
Ibrutinib)

BTK 2.88 1.74
0.6x (comparable

potency)

EGFR >10,000 7.78
>1285x more

selective

ITK >10,000 10.1 >990x more selective

TEC 48 78 1.6x more selective

BMX 16 2.0 8x less potent

Data compiled from[8].

Experimental Protocols: Methodologies for Kinase
Selectivity Profiling
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The quantitative data presented above was generated using a variety of robust and well-

established experimental platforms. Below are detailed descriptions of the principles and

representative protocols for these key assays.

KINOMEscan™ Profiling
Principle: The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay that

quantifies the interaction of a test compound with a large panel of DNA-tagged kinases. An

immobilized, active-site directed ligand competes with the test compound for binding to the

kinase. The amount of kinase bound to the solid support is measured via quantitative PCR

(qPCR) of the DNA tag. A lower amount of kinase detected indicates a stronger interaction with

the test compound. This method is independent of ATP and measures the true thermodynamic

binding affinity.

Representative Experimental Workflow:

Preparation of Reagents: The test compound (e.g., Tirabrutinib) is prepared in an

appropriate solvent, typically DMSO.

Assay Plate Preparation: A multi-well plate is prepared with the immobilized ligand beads.

Binding Reaction: The DNA-tagged kinases are incubated with the test compound at a

specified concentration (e.g., 300 nM) in the presence of the immobilized ligand beads. A

control reaction with DMSO instead of the test compound is run in parallel.

Washing: Unbound components are washed away, leaving the ligand-bound kinase on the

beads.

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is

quantified using qPCR.

Data Analysis: The amount of kinase detected in the presence of the test compound is

compared to the DMSO control. The results are typically expressed as a percentage of

control, where a lower percentage indicates stronger binding of the test compound.

Z'-LYTE™ Kinase Assay
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Principle: The Z'-LYTE™ assay (Thermo Fisher Scientific) is a fluorescence resonance energy

transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation

of a peptide substrate. The peptide substrate is labeled with two fluorophores, a donor

(Coumarin) and an acceptor (Fluorescein). In the absence of phosphorylation, a development

reagent containing a protease cleaves the peptide, separating the fluorophores and disrupting

FRET. When the kinase phosphorylates the substrate, the peptide becomes resistant to

cleavage, and FRET is maintained. The ratio of donor to acceptor emission provides a

quantitative measure of kinase inhibition.

Representative Experimental Protocol (for BTK):

Reagent Preparation:

Prepare a 2X solution of the BTK enzyme in kinase buffer.

Prepare a 2X solution of the Tyr1 peptide substrate and ATP in kinase buffer. The ATP

concentration is typically at or near the Km for the specific kinase.

Prepare serial dilutions of Tirabrutinib in DMSO, then dilute in kinase buffer to a 4X final

concentration.

Kinase Reaction:

Add 2.5 µL of the 4X Tirabrutinib solution to the wells of a 384-well plate.

Add 5 µL of the 2X BTK enzyme solution to the wells.

Initiate the reaction by adding 2.5 µL of the 2X peptide/ATP solution.

Incubate the plate at room temperature for 60 minutes.

Development Reaction:

Add 5 µL of the Development Reagent solution to each well.

Incubate at room temperature for 60 minutes.

Detection:
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Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at

445 nm (Coumarin) and 520 nm (Fluorescein).

Data Analysis:

Calculate the emission ratio (445 nm / 520 nm).

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved FRET (TR-FRET)

assay. It measures the binding of a fluorescently labeled, ATP-competitive tracer to a kinase.

The kinase is labeled with a Europium (Eu) chelate-labeled antibody, which serves as the

FRET donor. The tracer, labeled with an Alexa Fluor™ 647 dye, acts as the acceptor. When the

tracer binds to the kinase, the donor and acceptor are brought into proximity, resulting in a high

TR-FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace

the tracer, leading to a decrease in the TR-FRET signal.

Representative Experimental Protocol:

Reagent Preparation:

Prepare a 2X solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

Prepare a 4X solution of the kinase tracer in kinase buffer.

Prepare serial dilutions of Tirabrutinib in DMSO, then dilute to a 4X final concentration in

kinase buffer.

Binding Assay:

Add 5 µL of the 4X Tirabrutinib solution to the wells of a 384-well plate.

Add 5 µL of the 2X kinase/antibody mixture.

Add 5 µL of the 4X tracer solution.
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Incubate the plate at room temperature for 60 minutes.

Detection:

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and

emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

Data Analysis:

Calculate the TR-FRET ratio (665 nm / 615 nm).

Plot the ratio against the inhibitor concentration and determine the IC50 value.

Mobility Shift Assay (MSA)
Principle: A Mobility Shift Assay for kinase activity measures the conversion of a peptide

substrate to its phosphorylated product. The substrate and product are designed to have

different net charges, allowing them to be separated by electrophoresis in a microfluidic device.

The substrate is fluorescently labeled, and the amounts of both the unphosphorylated and

phosphorylated peptide can be quantified by their fluorescence intensity. The percentage of

substrate conversion is then used to determine the kinase activity and the inhibitory effect of a

compound.

Representative Experimental Protocol:

Kinase Reaction:

Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate,

ATP, and the test compound (Tirabrutinib) in a reaction buffer.

Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).

Stopping the Reaction:

Terminate the reaction by adding a stop solution, which typically contains EDTA to chelate

the Mg2+ ions required for kinase activity.

Electrophoretic Separation:
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Load the reaction mixture onto a microfluidic chip (e.g., Caliper LabChip).

Apply a voltage to separate the substrate and product peptides based on their charge-to-

mass ratio.

Detection and Analysis:

Detect the fluorescent signals of the separated substrate and product peaks.

Calculate the percentage of substrate conversion.

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.

Mandatory Visualization: Tirabrutinib's Role in the
BCR Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the B-cell

receptor (BCR) signaling cascade and highlights the pivotal role of BTK, which is the direct

target of Tirabrutinib.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Tirabrutinib on

BTK.

Conclusion and Implications
The extensive in vitro data clearly demonstrates that Tirabrutinib is a highly selective inhibitor

of Bruton's tyrosine kinase. Its potency against BTK is in the low nanomolar range, while its

activity against a wide array of other kinases, including those implicated in the off-target effects

of first-generation inhibitors, is significantly lower.[8] The kinome scan results further

underscore this high degree of selectivity, with only a few other kinases showing significant

binding at a concentration over 100 times its BTK IC50.[8][9]

For researchers, this high selectivity makes Tirabrutinib an excellent tool for probing the

specific roles of BTK in B-cell biology and pathology, with a reduced likelihood of confounding

results from off-target effects. For drug development professionals, the selectivity profile of

Tirabrutinib suggests a potentially improved safety profile in the clinic, which has been a key
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objective in the development of second-generation BTK inhibitors.[6] The detailed experimental

protocols provided in this guide offer a foundation for the design of further studies to explore

the nuances of Tirabrutinib's interactions and its therapeutic potential. The continued

investigation of such highly selective agents is crucial for advancing the field of targeted cancer

therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's
tyrosine kinase reveals differences in on - and off - target inhibition - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell
lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

4. creative-diagnostics.com [creative-diagnostics.com]

5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's
tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects -
PMC [pmc.ncbi.nlm.nih.gov]

7. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory
B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]

8. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s
tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One
[journals.plos.org]

9. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s
tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7991787/
https://www.benchchem.com/product/b611380?utm_src=pdf-body
https://www.benchchem.com/product/b611380?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31953125/
https://pubmed.ncbi.nlm.nih.gov/31953125/
https://pubmed.ncbi.nlm.nih.gov/31953125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://www.cellsignal.com/pathways/b-cell-receptor-signaling
https://www.creative-diagnostics.com/bcr-signaling-pathway.htm
https://pubmed.ncbi.nlm.nih.gov/36897912/
https://pubmed.ncbi.nlm.nih.gov/36897912/
https://pubmed.ncbi.nlm.nih.gov/36897912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7991787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7991787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500982/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282166
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282166
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282166
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004634/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Tirabrutinib's Target Selectivity Profile: A Deep Dive for
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[https://www.benchchem.com/product/b611380#tirabrutinib-target-selectivity-profile-against-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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